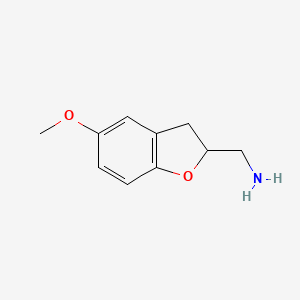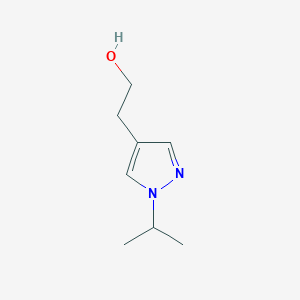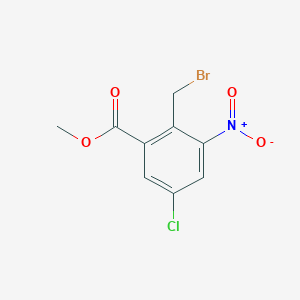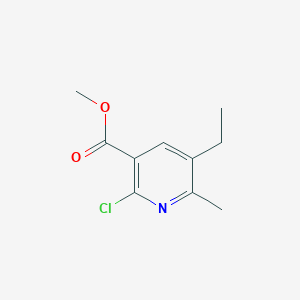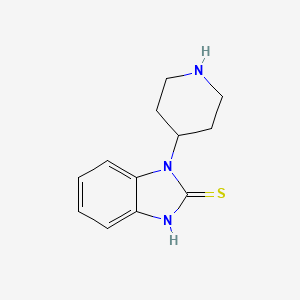![molecular formula C11H15BN2O2 B8739556 (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid CAS No. 1089669-71-5](/img/structure/B8739556.png)
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
Vue d'ensemble
Description
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-B]pyridine core, which is further substituted with a tert-butyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-B]pyridine core followed by the introduction of the boronic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction can produce boranes.
Applications De Recherche Scientifique
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is valuable in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The pyrrolo[2,3-B]pyridine core provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid: Similar structure but lacks the tert-butyl group.
tert-Butyl 4-(1H-pyrrolo[2,3-B]pyridin-4-yl)piperazine-1-carboxylate: Contains a piperazine group instead of a boronic acid group.
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-B]pyridine-1-carboxylate: Contains a hydroxymethyl group and a carboxylate group.
Uniqueness
The presence of the tert-butyl group in (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This substitution can influence the compound’s reactivity and binding interactions, enhancing its utility in various applications.
Propriétés
Numéro CAS |
1089669-71-5 |
|---|---|
Formule moléculaire |
C11H15BN2O2 |
Poids moléculaire |
218.06 g/mol |
Nom IUPAC |
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H15BN2O2/c1-11(2,3)9-6-7-8(12(15)16)4-5-13-10(7)14-9/h4-6,15-16H,1-3H3,(H,13,14) |
Clé InChI |
QYRHLEWZWFSJEU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=C(NC2=NC=C1)C(C)(C)C)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

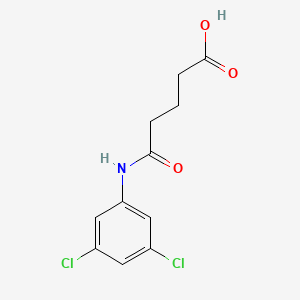
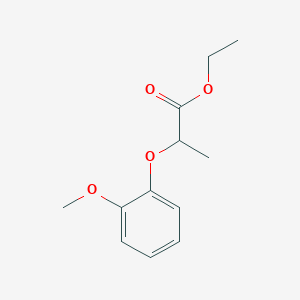
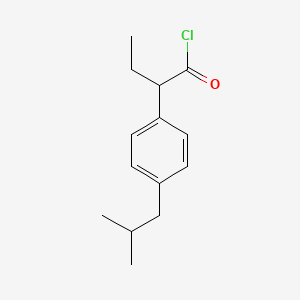
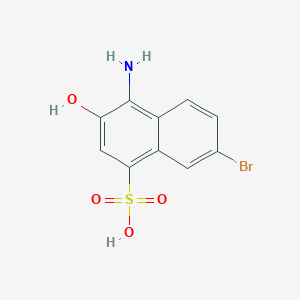
![1h-Imidazo[4,5-c][1,5]naphthyridine](/img/structure/B8739520.png)
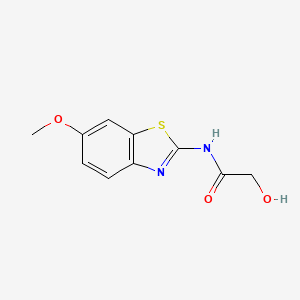
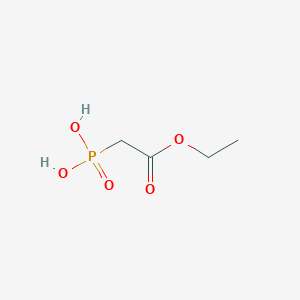
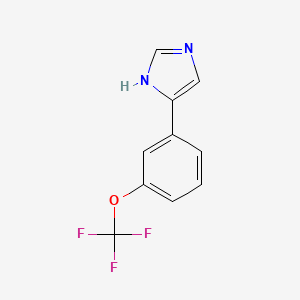
![4-[(Butylamino)methyl]benzonitrile](/img/structure/B8739557.png)
